molecular formula C16H18ClNO3 B8635597 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid CAS No. 89006-95-1

2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid

Cat. No.: B8635597
CAS No.: 89006-95-1
M. Wt: 307.77 g/mol
InChI Key: SEBUBKBGKGHTTQ-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with pentylamine to form an intermediate, which is then cyclized with glycine to produce the desired oxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising compound for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Properties

CAS No.

89006-95-1

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5-pentyl-1,3-oxazol-4-yl]acetic acid

InChI

InChI=1S/C16H18ClNO3/c1-2-3-4-5-14-13(10-15(19)20)18-16(21-14)11-6-8-12(17)9-7-11/h6-9H,2-5,10H2,1H3,(H,19,20)

InChI Key

SEBUBKBGKGHTTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 g of ethyl 2-[2-(4-chlorophenyl)-5-n-pentyl-4-oxazolyl]acetate, 10 ml of methanol, 3 ml of water and 0.4 g of potassium hydroxide are treated in the same manner as described in Example 8. 0.8 g of 2-[2-(4-chlorophenyl)-5-n-pentyl-4-oxazolyl]acetic acid are thereby obtained. Yield: 87.2%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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